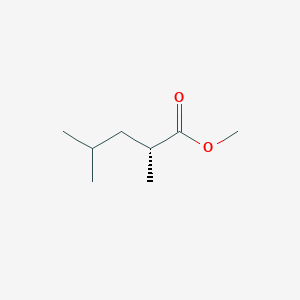

methyl (2R)-2,4-dimethylpentanoate

Description

Contextualization within Branched-Chain Ester Chemistry

Branched-chain esters, such as methyl 2,4-dimethylpentanoate, are a class of organic molecules characterized by a carbon chain that is not linear. These compounds are found in various natural and synthetic contexts. In nature, branched-chain fatty acids are present as minor components in many organisms, often formed when the fatty acid synthase enzyme utilizes branched starter units derived from amino acid degradation. nih.gov This natural occurrence underscores the biological relevance of branched structures.

In the field of synthetic chemistry, the introduction of branching into an ester's carbon chain significantly influences its physical and chemical properties. For instance, branching can alter a substance's melting point, boiling point, and viscosity. These modifications are of great interest in the development of materials with specific characteristics, such as lubricants and fuel additives. researchgate.net Research in this area often involves the synthetic conversion of more common linear fatty acids, like oleic acid, into novel branched-chain derivatives through methods like allylic bromination followed by treatment with organocuprate reagents. researchgate.net The study of these synthetic pathways is crucial for creating value-added products from readily available chemical feedstocks.

Academic Significance of Chiral Methyl Pentanoates

The academic importance of methyl pentanoate derivatives increases substantially when chirality is introduced, as is the case with methyl (2R)-2,4-dimethylpentanoate. Chirality refers to the "handedness" of a molecule, where two enantiomers (mirror images) can have vastly different biological activities. nih.gov This principle is a cornerstone of modern pharmacology and materials science. One enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. nih.gov

Consequently, the ability to synthesize a single, pure enantiomer of a chiral ester is a critical goal in organic chemistry. Chiral methyl pentanoates are valuable as building blocks—known as chiral synthons—for the construction of more complex, biologically active molecules. The existence of related chiral precursors, such as methyl (2R)-2-hydroxy-4-methylpentanoate, highlights the availability of starting materials for these syntheses. chemicalbook.com The development of methods to create and purify these chiral esters is a significant area of research, driving innovation in pharmaceuticals, agrochemicals, and flavorings.

Overview of Current Research Landscape in Stereoselective Organic Synthesis

The synthesis of a specific enantiomer like this compound falls under the domain of stereoselective organic synthesis. This field has seen remarkable advancements, moving from classical resolution of racemic mixtures to highly sophisticated catalytic methods that generate the desired chiral molecule directly. nih.gov The primary goal is to control the three-dimensional outcome of a chemical reaction with high precision.

Current research focuses on several key strategies to achieve this control:

Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to generate large quantities of a single enantiomer. These catalysts, often complex metal-ligand systems or purely organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org For instance, chiral palladium(II) catalysts have been successfully used for the enantioselective synthesis of branched allylic esters. organic-chemistry.org

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral starting material. The auxiliary then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. youtube.com

Enzymatic and Chemoenzymatic Methods: Enzymes, such as lipases, are inherently chiral and can be highly selective catalysts. Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic strategy where a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, while a metal catalyst continuously racemizes the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product. organic-chemistry.org

These advanced techniques represent the forefront of organic synthesis, enabling the efficient and precise construction of complex chiral molecules for a wide array of scientific and industrial applications.

| Method | Description | Typical Application |

| Asymmetric Catalysis | A chiral catalyst creates a product with a preferred stereochemistry. | Enantioselective synthesis of allylic esters, ketones, and aldehydes. organic-chemistry.orgnih.gov |

| Chiral Auxiliary | A temporary chiral group directs the formation of a new stereocenter. | Asymmetric alkylations and additions to carbonyl groups. youtube.com |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unwanted enantiomer. | Synthesis of enantiomerically pure alcohols and their corresponding esters (acetates). organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRSBVTZWFNBRU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Methyl 2r 2,4 Dimethylpentanoate

Chemoenzymatic Approaches to Methyl (2R)-2,4-dimethylpentanoate

Chemoenzymatic strategies leverage the high selectivity of enzymes, often in concert with traditional chemical reactions, to achieve high enantiopurity. These methods are prized for their efficiency and environmentally benign reaction conditions.

Lipase-Catalyzed Desymmetrization Routes for Pentane-1,5-diol Precursors

The desymmetrization of prochiral or meso compounds is a powerful strategy for creating stereogenic centers. In the context of synthesizing this compound, the lipase-catalyzed desymmetrization of meso-diols, such as 2,4-dimethylpentane-1,5-diol, serves as an elegant approach. beilstein-journals.orgnih.gov

Lipases, a class of enzymes that catalyze the hydrolysis of esters, can also be employed for the reverse reaction—esterification or transesterification—in non-aqueous media. unimi.it In the desymmetrization of a meso-diol, the enzyme selectively acylates one of the two enantiotopic hydroxyl groups, leading to a chiral monoester and leaving the other hydroxyl group unreacted. This process effectively breaks the symmetry of the starting material, installing the desired stereochemistry. beilstein-journals.orgnih.gov For example, the enantioselective acylation of a meso-diol using a lipase (B570770) can yield a monoacetate with high enantiomeric excess (ee). beilstein-journals.org Subsequent chemical transformations can then convert this chiral monoester into the target molecule, this compound. The efficiency of this desymmetrization is highly dependent on the choice of lipase, acyl donor, and reaction conditions. beilstein-journals.orgunimi.it

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| C2-Symmetric PPY-catalyst | meso-1,2-cyclohexanediol | monoacylate | up to 92% | up to 78% | beilstein-journals.org |

| Lipase | meso-diols | Chiral monoester | High | - | nih.gov |

Enzymatic Resolution Techniques for Racemic Methyl 2,4-dimethylpentanoate Derivatives

Kinetic resolution is another widely used enzymatic method for separating enantiomers from a racemic mixture. mdpi.commdpi.com In this approach, an enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer and the newly formed product. For the synthesis of this compound, this can be applied to a racemic mixture of methyl 2,4-dimethylpentanoate itself or a suitable precursor.

Lipases are particularly effective for the kinetic resolution of racemic esters or alcohols. mdpi.comnih.gov For instance, in the hydrolysis of racemic methyl 2,4-dimethylpentanoate, a lipase could selectively hydrolyze the (S)-enantiomer, leaving behind the desired (R)-enantiomer, this compound, with high enantiomeric purity. mdpi.com Conversely, in a transesterification reaction, a lipase could selectively acylate one enantiomer of a racemic alcohol precursor, leading to the desired chiral product. nih.gov The success of kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are crucial for obtaining products with high enantiomeric excess. mdpi.com

| Enzyme | Substrate | Reaction Type | Key Outcome | Reference |

| Amano AK lipase from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) | Hydrolysis | (R)-alcohol and (S)-acetate with >99% ee | mdpi.com |

| Lipase from Thermomyces lanuginosus (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-alcohol and (S)-acetate with >99% ee | mdpi.com |

| Candida rugosa MY lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Transesterification | Product with 96.2% ee | mdpi.com |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivatives | Kinetic Resolution | (R)-alcohol with 99.6% ee | nih.gov |

Asymmetric Chemical Synthesis Methodologies

Asymmetric chemical synthesis relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Chiral Auxiliary-Mediated Approaches to the (2R)-Stereocenter

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective reaction. wikipedia.orgscielo.org.mx After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgsantiago-lab.com

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a propionate (B1217596) derivative. santiago-lab.comyoutube.com The resulting chiral imide can then undergo a diastereoselective alkylation reaction. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired (2R)-stereocenter with high diastereoselectivity. wikipedia.orgsantiago-lab.com Subsequent removal of the auxiliary, for instance, by hydrolysis or reduction, affords the enantiomerically enriched 2,4-dimethylpentanoic acid, which can then be esterified to yield the final product. harvard.edunih.gov Pseudoephedrine and pseudoephenamine are other effective chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions to generate α-substituted carboxylic acids. harvard.edunih.gov

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

| Evans Oxazolidinones | Aldol (B89426), Alkylation, Diels-Alder | Steric hindrance directs substitution | wikipedia.orgsantiago-lab.com |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation | Access to enantiomerically enriched carboxylic acids | harvard.edunih.gov |

| Sulfur-based auxiliaries (e.g., thiazolidinethiones) | Aldol reactions | Effective for acetate aldol reactions | scielo.org.mx |

Enantioselective Catalysis in this compound Formation (e.g., Asymmetric Aldol and Reformatsky Reactions)

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis.

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that can be used to construct the backbone of this compound. nih.govnih.gov In a potential synthetic route, a chiral catalyst, such as a proline-derived organocatalyst or a metal complex with a chiral ligand, could mediate the reaction between a ketone and an aldehyde to form a β-hydroxy ketone with high enantioselectivity. nih.govnih.gov This chiral intermediate could then be further elaborated to the target molecule. For example, a dinuclear zinc complex has been shown to catalyze the aldol reaction of methyl vinyl ketone with good yield and excellent enantiomeric excess. nih.gov

The asymmetric Reformatsky reaction provides another avenue to chiral β-hydroxy esters, which are valuable precursors. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the addition of an organozinc reagent, derived from an α-halo ester, to a carbonyl compound. organic-chemistry.org The use of a chiral ligand in stoichiometric or, more desirably, catalytic amounts can induce high enantioselectivity. organic-chemistry.orgresearchgate.net For instance, a chiral bisoxazolidine (B8223872) ligand has been used to catalyze the asymmetric Reformatsky reaction between ethyl iodoacetate and aldehydes, yielding β-hydroxy esters in high yields and good enantioselectivities. organic-chemistry.org While aromatic aldehydes often give better results, the development of catalysts for aliphatic substrates remains an active area of research. organic-chemistry.org

Stereoselective Reduction Pathways for Precursor Compounds

The stereoselective reduction of a prochiral ketone is a common and effective method for establishing a chiral alcohol center. In a synthesis of this compound, a key step could involve the reduction of a β-keto ester or a similar precursor containing a carbonyl group at a position that will become the stereocenter.

Diastereoselective reduction of a δ-hydroxy-β-keto ester, for example, can lead to the formation of syn- or anti-diols, which are characteristic structural motifs of many natural products. nih.gov The choice of reducing agent and reaction conditions determines the stereochemical outcome. For instance, the reduction of a chiral α-amino-β-keto ester has been used as a key step in the synthesis of a complex amino acid, demonstrating the power of this approach to control stereochemistry. nih.gov The resulting chiral alcohol can then be carried forward through subsequent chemical steps to afford this compound.

Stereochemical Control and Enantiopurity Assessment

Origins and Propagation of Stereocenters in (2R)-2,4-dimethylpentanoate Synthesis

The synthesis of enantiomerically pure methyl (2R)-2,4-dimethylpentanoate relies on the strategic introduction and maintenance of the desired stereochemistry at the C2 position. The origin of this stereocenter can be traced back to a chiral starting material or a stereoselective reaction.

One common strategy involves the use of a chiral auxiliary to direct the formation of the desired stereoisomer. For instance, the alkylation of a chiral enolate, derived from a starting material like (R)- or (S)-4-phenyl-2-oxazolidinone, can establish the stereocenter at the C2 position with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 2,4-dimethylpentanoic acid, which can then be esterified to form the target methyl ester.

Alternatively, asymmetric hydrogenation of a suitable prochiral precursor, such as methyl 2,4-dimethyl-2-pentenoate, using a chiral catalyst can directly generate the (2R) stereocenter. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Once the primary stereocenter is established, subsequent synthetic steps must be carefully designed to avoid racemization or epimerization. For example, reactions involving the carboxylic acid moiety, such as esterification, are generally performed under mild conditions to preserve the stereochemical integrity of the adjacent C2 stereocenter.

Diastereoselective and Enantioselective Outcomes in Synthetic Transformations

The success of a chiral synthesis is often measured by the diastereoselectivity and enantioselectivity of its key transformations. In the context of synthesizing this compound, various methods have been developed to maximize the formation of the desired stereoisomer.

Chemoenzymatic approaches have shown promise in achieving high stereoselectivity. For example, the kinetic resolution of a racemic mixture of 2,3-dimethylglyceric acid ethyl ester can be achieved through enzymatic acylation, selectively acetylating one stereoisomer and allowing for the separation of the other. mdpi.com This approach can be adapted to produce precursors for this compound with high enantiopurity.

Furthermore, the reduction of a ketone precursor can be influenced to favor one diastereomer over another. For instance, the reduction of a hydroxyketone intermediate with a reducing agent like sodium borohydride (B1222165) can lead to the preferential formation of the anti diol, which can then be converted to the desired (2R) configuration through subsequent chemical steps. mdpi.com

The table below summarizes some of the stereoselective transformations that can be employed in the synthesis of this compound and its precursors.

| Transformation | Reagents/Catalyst | Stereochemical Outcome |

| Asymmetric Alkylation | Chiral Oxazolidinone Auxiliary, Alkyl Halide | High Diastereoselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | High Enantioselectivity |

| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B), Acyl Donor | Separation of Enantiomers |

| Diastereoselective Reduction | Sodium Borohydride | Preferential formation of one diastereomer |

Methodologies for Stereoisomer Separation and Enantiomeric Enrichment

Even with highly stereoselective reactions, the final product may contain small amounts of the undesired stereoisomer. Therefore, methods for separating stereoisomers and enriching the enantiomeric purity are crucial.

Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for the analytical and preparative separation of this compound and its enantiomer.

In chiral GC, a capillary column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used. gcms.czchrom-china.comnih.gov The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification. gcms.cz For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been shown to be effective in separating similar chiral compounds. chrom-china.com The selection of the appropriate chiral column and optimization of GC parameters, such as temperature and carrier gas flow rate, are critical for achieving baseline separation. nih.gov

Chiral HPLC is another widely used method. sigmaaldrich.cn It employs a chiral stationary phase packed into an HPLC column. The mobile phase composition is optimized to achieve the best separation. This technique can be used for both analytical determination of enantiomeric excess and for preparative-scale purification.

A classic method for resolving a racemic mixture of a carboxylic acid, such as 2,4-dimethylpentanoic acid, is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. wikipedia.orglibretexts.org

Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer in the mother liquor. rsc.org The separated diastereomeric salt can then be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic amines like (R)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. rsc.org

| Method | Principle | Application |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Diastereomeric Salt Formation and Crystallization | Formation of diastereomers with different solubilities. | Resolution of racemic carboxylic acids. |

Determination of Absolute Configuration of this compound and Its Derivatives

Confirming the absolute configuration of a chiral molecule is a critical final step in any stereoselective synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, particularly when a reference standard is not available.

Mosher's Ester Analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. nih.govsigmaaldrich.comumn.eduspringernature.com This technique involves the reaction of the chiral alcohol (or a derivative thereof) with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). nih.govsigmaaldrich.comumn.edu This creates a pair of diastereomeric esters. nih.gov The proton NMR spectra of these two diastereomers will show different chemical shifts for the protons near the chiral center. nih.govsigmaaldrich.com By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced based on a well-established conformational model of the Mosher's esters. nih.govsigmaaldrich.comutoronto.ca

Chiral Solvating Agents (CSAs) can also be used to determine enantiomeric purity and, in some cases, absolute configuration by NMR. nih.gov When a chiral molecule is dissolved in a chiral solvent, weak, transient diastereomeric complexes are formed. nih.gov This can lead to small but measurable differences in the NMR chemical shifts of the enantiomers, allowing for their differentiation and quantification. nih.gov

The choice of method for determining the absolute configuration depends on the functional groups present in the molecule and the availability of the necessary chiral reagents or solvents.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl (2R)-2,4-dimethylpentanoate

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments reveal the chemical environment of each nucleus, their connectivity through chemical bonds, and their proximity in space.

Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1' (OCH₃) | ~3.67 | Singlet (s) | N/A | 3H |

| H-2 | ~2.45 | Multiplet (m) | - | 1H |

| H-3 | ~1.50, ~1.85 | Multiplet (m) | - | 2H |

| H-4 | ~1.70 | Multiplet (m) | - | 1H |

| H-5 (C4-CH₃) | ~0.88 | Doublet (d) | ~6.6 | 6H |

The data in this table is predicted based on standard chemical shift values and analysis of similar structures.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent and produce distinct signals. The carbonyl carbon of the ester is significantly downfield shifted.

¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~177 |

| C-2 | ~41 |

| C-3 | ~44 |

| C-4 | ~25 |

| C-5 (C4-CH₃) | ~22.5 |

| C-6 (C2-CH₃) | ~17 |

Source: Spectral Database for Organic Compounds (SDBS). Note: Data is for the racemate, as stereoisomerism does not affect ¹³C chemical shifts in a non-chiral solvent.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations include the H-2 proton showing coupling to the H-3 methylene (B1212753) protons and the H-6 methyl protons. The H-4 proton would show correlations to the H-3 methylene protons and the two H-5 methyl groups. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com It would confirm the assignments made in the 1D spectra, for instance, by linking the proton signal at ~2.45 ppm to the carbon signal at ~41 ppm (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. princeton.eduresearchgate.net For example, NOESY could reveal spatial proximity between the protons of the C-2 methyl group (H-6) and one of the methylene protons on C-3, helping to define the preferred conformation around the C2-C3 bond.

Advanced Mass Spectrometry for Fragmentation Pathways and Purity Assessment (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) separates the compound from any impurities before it enters the mass spectrometer for ionization and fragmentation. The mass spectrum of an ester typically shows fragmentation patterns resulting from cleavage near the carbonyl group. libretexts.orgchemguide.co.uk

The initial ionization produces a molecular ion ([M]⁺•). For methyl 2,4-dimethylpentanoate (molar mass: 144.21 g/mol ), the molecular ion peak would appear at m/z = 144. nih.gov

Expected Key Fragments in the Mass Spectrum of Methyl 2,4-dimethylpentanoate

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - OCH₃]⁺ | Alpha-cleavage, loss of the methoxy (B1213986) radical |

| 88 | [CH₃CH(CH₃)C(OH)=OCH₃]⁺• | McLafferty rearrangement (if γ-hydrogen is accessible) |

| 87 | [M - C₄H₉]⁺ | Cleavage of the isobutyl group |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

This fragmentation data is predicted based on general principles of mass spectrometry for esters. The relative abundance of peaks depends on ion stability. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2870-2960 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1735-1750 | C=O stretch | Ester |

| ~1450-1470 | C-H bend | Alkyl (CH₂, CH₃) |

| ~1370-1385 | C-H bend | Gem-dimethyl group |

Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism, if applicable to derivatives)

Since this compound is a chiral molecule, chiroptical techniques can be used to confirm its absolute stereochemistry. Standard spectroscopic methods like NMR (in a non-chiral solvent), MS, and IR cannot distinguish between enantiomers.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. For a molecule like this compound, the carbonyl group's n→π* transition is electronically forbidden but can become weakly active and exhibit a Cotton effect in the ECD spectrum. The sign of this Cotton effect can often be correlated with the absolute configuration at the adjacent chiral center (C-2). However, the signal may be weak due to the conformational flexibility of the molecule. Computational prediction of the ECD spectrum is often used in conjunction with experimental measurements to make a confident assignment of the absolute configuration.

Applications in Advanced Organic Synthesis

Methyl (2R)-2,4-dimethylpentanoate as a Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material for asymmetric synthesis. Its structure provides a scaffold upon which chemists can elaborate to introduce additional stereocenters with a high degree of control, a critical aspect in the synthesis of biologically active compounds.

Precursor in the Total Synthesis of Natural Products with Chiral Methyl Branches

The presence of chiral methyl branches is a recurring motif in a variety of natural products, often contributing significantly to their biological activity. This compound serves as a key starting material for introducing these specific stereogenic centers. For instance, its structure is conceptually related to fragments required for the synthesis of polyketide natural products, which are known for their complex stereochemistry. The strategic disassembly of such natural products often reveals repeating propionate (B1217596) or methyl-branched acetate (B1210297) units, for which this chiral ester can be a synthetic equivalent. The controlled elaboration of the ester and the existing chiral centers allows for the construction of larger, stereochemically rich fragments of these complex natural products.

Synthesis of Chiral Derivatives and Analogs of this compound

The reactivity of the ester functionality in this compound allows for its conversion into a wide array of other chiral molecules, further expanding its utility in organic synthesis.

Preparation of Stereodefined Amino Acid Esters and Amides

Conversion to Chiral Alcohols, Aldehydes, and Carboxylic Acids

The ester group of this compound can be readily transformed into other important functional groups while preserving the stereochemical integrity of the chiral centers.

Chiral Alcohols: Reduction of the ester moiety, typically using reducing agents like lithium aluminum hydride (LiAlH₄), affords the corresponding chiral alcohol, (2R)-2,4-dimethylpentan-1-ol. This transformation provides access to a chiral primary alcohol that can be further utilized in synthesis, for example, in etherification or esterification reactions to build larger molecules. The related chiral diol, 2-methyl-2,4-pentanediol, is produced industrially and exists as two enantiomers. atamanchemicals.com

Chiral Aldehydes: Partial reduction of the ester to the corresponding aldehyde, (2R)-2,4-dimethylpentanal, can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Chiral aldehydes are highly valuable intermediates in C-C bond-forming reactions such as aldol (B89426) additions and Wittig reactions. The development of highly enantio- and diastereoselective pentenylation of aldehydes has been a subject of research. nih.gov

Chiral Carboxylic Acids: Hydrolysis of the methyl ester, typically under basic or acidic conditions, yields the parent carboxylic acid, (2R)-2,4-dimethylpentanoic acid. This chiral carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other acid derivatives.

The following table summarizes the conversion of this compound to these key chiral derivatives:

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | 1. LiAlH₄2. H₂O | (2R)-2,4-dimethylpentan-1-ol | Chiral Alcohol |

| This compound | 1. DIBAL-H2. H₂O | (2R)-2,4-dimethylpentanal | Chiral Aldehyde |

| This compound | 1. NaOH, H₂O/MeOH2. H₃O⁺ | (2R)-2,4-dimethylpentanoic acid | Chiral Carboxylic Acid |

Design and Development of New Chiral Reagents or Catalysts Derived from the Pentanoate Structure

The chiral scaffold of this compound and its derivatives holds potential for the development of new chiral reagents and catalysts. By incorporating functionalities capable of coordinating to metal centers or participating in catalytic cycles, new asymmetric catalysts can be designed. For example, the corresponding chiral alcohol or amine derivatives could be elaborated into chiral ligands for transition-metal catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation. While specific examples of catalysts directly derived from this compound are not prominently reported, the general principle of utilizing readily available chiral building blocks for this purpose is a well-established strategy in asymmetric catalysis. The synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes is an example of creating chiral ligands from the chiral pool. researchgate.net This approach, applied to the pentanoate structure, could lead to novel and effective catalysts for a range of asymmetric transformations.

Mechanistic Studies of Transformations and Reactivity

Kinetics and Stereoselectivity of Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of methyl (2R)-2,4-dimethylpentanoate are fundamental transformations that have been investigated to understand the influence of its stereochemistry on reaction rates and outcomes. These reactions can be catalyzed by acids, bases, or enzymes, with each catalyst system exhibiting distinct kinetic and stereoselective profiles.

Enzymatic hydrolysis, for instance, often displays high stereoselectivity. Lipases are commonly employed for the kinetic resolution of racemic esters, where one enantiomer is preferentially hydrolyzed over the other. The kinetics of such resolutions are crucial for determining the efficiency of the separation process, often quantified by the enantiomeric ratio (E-value). While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the principles of enzyme kinetics and stereoselectivity observed for structurally similar chiral esters can be applied.

Transesterification, the exchange of the alcohol moiety of an ester, is another key reaction. The stereoselectivity of this process is paramount when the incoming alcohol is chiral or when the reaction is intended to proceed without affecting the existing chiral centers of the ester. The choice of catalyst and reaction conditions plays a significant role in controlling the stereochemical outcome.

Stereospecific Transformations at the Ester Moiety of this compound

The ester group of this compound is a versatile handle for a variety of stereospecific transformations, allowing for the synthesis of other functional groups while preserving the stereointegrity of the chiral centers.

One such transformation is the conversion to amides. This is typically achieved by reacting the ester with an amine, often under conditions that activate the ester carbonyl. The reaction proceeds via a nucleophilic acyl substitution mechanism. The stereochemical integrity at the C2 and C4 positions is generally maintained during this transformation.

Another important stereospecific reaction is the reduction of the ester to the corresponding primary alcohol, (2R)-2,4-dimethylpentan-1-ol. This is commonly accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). This reduction is stereospecific, meaning the configuration of the chiral centers in the starting material is retained in the product alcohol.

Reaction Pathways and Stereochemical Outcomes at the Alpha (C2) and Beta (C4) Chiral Centers

The chiral centers at the C2 (alpha) and C4 (beta) positions of this compound dictate the stereochemical course of reactions occurring at or near these centers.

Reactions at the alpha-carbon (C2) are of particular interest. Enolate formation at this position, by treatment with a suitable base, can lead to racemization if the proton is removed and re-added non-stereoselectively. However, under carefully controlled conditions, the enolate can be trapped with an electrophile to introduce a new substituent at the C2 position. The stereochemical outcome of such reactions is highly dependent on the nature of the enolate (and its counter-ion), the electrophile, and the reaction conditions.

The chiral center at the C4 position is more remote from the reactive ester group. As such, it primarily exerts a diastereoselective influence on reactions occurring at other parts of the molecule, rather than being directly involved in the reaction. For instance, in reactions involving the formation of a new stereocenter, the existing C4 stereocenter can direct the approach of reagents, leading to a preference for one diastereomer over the other.

Derivatization Reactions for Functional Group Interconversion and Synthetic Versatility

The ability to convert the ester group of this compound into other functional groups enhances its utility as a chiral building block in organic synthesis. These derivatization reactions expand its synthetic versatility.

Beyond the conversion to amides and alcohols as previously mentioned, the ester can be hydrolyzed to the corresponding carboxylic acid, (2R)-2,4-dimethylpentanoic acid. This acid can then serve as a precursor for a wide range of other functional groups, including acid chlorides, anhydrides, and other esters.

Emerging Research Frontiers and Future Prospects

Development of Novel Highly Stereoselective Catalytic Systems for Methyl (2R)-2,4-dimethylpentanoate Synthesis

The efficient and highly selective synthesis of single-enantiomer compounds like this compound is a primary objective in modern organic chemistry. Emerging research is intensely focused on the development of novel catalytic systems that can provide high yields and enantioselectivities, while also adhering to the principles of green chemistry.

Recent advancements in asymmetric hydrogenation and organocatalysis are particularly promising for the synthesis of chiral esters. youtube.comnih.govnih.gov Asymmetric hydrogenation, utilizing transition metal catalysts with chiral ligands, offers a powerful method for the stereoselective reduction of prochiral precursors. nih.govnih.gov For the synthesis of this compound, this could involve the hydrogenation of a corresponding unsaturated ester, such as methyl 2,4-dimethyl-2-pentenoate or methyl 2,4-dimethyl-3-pentenoate. The choice of metal (e.g., rhodium, ruthenium, iridium) and the design of the chiral ligand are crucial for achieving high enantiomeric excess (ee). nih.govnih.gov

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. youtube.com This approach avoids the use of potentially toxic and expensive heavy metals. For the synthesis of chiral esters, organocatalysts can be employed in various strategies, including the dynamic kinetic resolution of racemic alcohols followed by esterification, or the enantioselective functionalization of aldehydes and ketones. organic-chemistry.org For instance, a chiral amine or a phosphoric acid catalyst could be used to control the stereochemistry during the formation of the ester. youtube.com

The development of hybrid metal catalysts , which combine the reactivity of a metal center with the selectivity of a biological molecule like an enzyme, is another exciting frontier. organic-chemistry.org These systems can offer exceptional activity and selectivity in aqueous media under mild conditions.

A key trend in this field is the move towards more sustainable and efficient catalytic processes. This includes the use of earth-abundant metals, the development of recyclable catalysts, and the implementation of flow chemistry systems for continuous production. scielo.br

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Precursor | Key Advantages | Potential Challenges |

| Asymmetric Hydrogenation (e.g., Rh- or Ir-based) | Methyl 2,4-dimethyl-2-pentenoate | High efficiency and enantioselectivity. nih.govnih.gov | Cost and toxicity of precious metals. |

| Organocatalysis (e.g., Chiral Amine or Phosphoric Acid) | 2,4-Dimethylpentanoic acid and methanol, or from a prochiral ketone/aldehyde | Metal-free, lower toxicity, readily available catalysts. youtube.com | Catalyst loading and reaction times can be higher. |

| Biocatalysis (e.g., Lipase) | Racemic 2,4-dimethylpentanoic acid | High enantioselectivity, mild reaction conditions, environmentally friendly. organic-chemistry.org | Substrate scope can be limited. |

| Hybrid Metal Catalysis | Varies | High activity and selectivity in aqueous media. organic-chemistry.org | Complexity of catalyst design and synthesis. |

Exploration of New Synthetic Applications in Materials Science and Medicinal Chemistry

The unique stereochemistry of this compound makes it an attractive chiral building block for the synthesis of more complex molecules with specific functions in materials science and medicinal chemistry.

In materials science , the incorporation of chiral units into polymers can lead to materials with unique properties, such as chiroptical activity, the ability to form helical structures, and selective recognition of other chiral molecules. This compound could serve as a monomer or a chiral pendant group in the synthesis of novel polymers. For example, its integration into a polymer backbone could induce a helical conformation, leading to materials with potential applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules.

In medicinal chemistry , the biological activity of a drug is often dependent on its stereochemistry. The (2R) configuration of this compound could be a crucial element in the synthesis of new pharmaceutical compounds. It could be used as a starting material or an intermediate in the synthesis of complex natural products or designed drug molecules. Chiral auxiliaries play a key role in stereoselective synthesis, and while this ester itself might not be a traditional auxiliary, its derivatives could be designed to fulfill this role. numberanalytics.com The development of efficient methods to synthesize this chiral ester opens up possibilities for its use in creating libraries of chiral compounds for drug discovery screening. researchgate.net

The exploration of this chiral ester in these fields is still in its early stages, but the potential for creating novel materials and therapeutics with precisely controlled three-dimensional structures is a significant driving force for future research.

Advances in High-Throughput Characterization and Chiral Analysis of Esters

The development of new synthetic methods must be accompanied by rapid and reliable analytical techniques for determining the enantiomeric purity of the products. Advances in high-throughput characterization and chiral analysis are therefore crucial for accelerating research in this area.

Chiral gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers of volatile compounds like this compound. pharmaknowledgeforum.comgcms.czuni-muenchen.de The development of new chiral stationary phases (CSPs) with improved selectivity and thermal stability is an ongoing area of research. uni-muenchen.de Two-dimensional GC (GCxGC) can provide even greater resolving power for complex mixtures. pharmaknowledgeforum.com Coupling GC with mass spectrometry (GC-MS) allows for the unambiguous identification of the enantiomers. nih.govnih.gov

High-throughput screening (HTS) methods are becoming increasingly important for the rapid discovery and optimization of chiral catalysts. chemistryworld.comnih.govmpg.de These techniques allow for the parallel screening of large libraries of catalysts, significantly reducing the time and resources required for catalyst development. chemistryworld.comnih.gov Mass spectrometry-based methods, for instance, can be used to directly monitor the progress of multiple reactions simultaneously. pkusz.edu.cn Fluorescence-based assays have also been developed for the rapid determination of enantiomeric excess in a high-throughput format. nih.gov

Table 2: Modern Analytical Techniques for the Chiral Analysis of Esters

| Technique | Principle | Advantages for this compound | Recent Advances |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. pharmaknowledgeforum.com | High resolution, fast analysis, suitable for volatile esters. pharmaknowledgeforum.com | Development of new, more selective chiral stationary phases. uni-muenchen.de |

| Chiral GC-MS | Combines the separation power of chiral GC with the identification capabilities of MS. nih.gov | Unambiguous identification and quantification of enantiomers. nih.gov | Improved sensitivity and development of tandem MS (MS/MS) methods. nih.gov |

| High-Throughput Screening (HTS) | Miniaturized and parallelized experiments for rapid catalyst screening. mpg.de | Accelerates the discovery of optimal catalysts for stereoselective synthesis. chemistryworld.comnih.gov | Use of mass spectrometry and fluorescence-based assays for rapid analysis. nih.govpkusz.edu.cn |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Can be used for in-situ monitoring of enantioselective reactions. mpg.de | Integration with chromatographic techniques for enhanced analysis. |

Interdisciplinary Research Involving this compound and Related Chiral Chemical Classes

The future of research involving this compound lies in interdisciplinary collaboration. The challenges and opportunities presented by this chiral molecule require a convergence of expertise from various fields.

Chemistry and Biology: The synthesis of this chiral ester using biocatalytic methods, such as enzymatic resolutions, represents a strong intersection of chemistry and biology. organic-chemistry.org Furthermore, understanding the biological activity of molecules derived from this compound requires close collaboration between synthetic chemists and biologists.

Chemistry and Materials Science: The design and synthesis of novel chiral polymers and materials based on this ester will necessitate a partnership between polymer chemists and materials scientists to characterize and test the properties of these new materials.

Chemistry and Chemical Engineering: The scale-up of stereoselective catalytic processes for the industrial production of this compound will require the expertise of chemical engineers to design and optimize continuous flow reactors and separation processes. scielo.br

Computational Chemistry and Experimental Chemistry: Computational modeling can play a crucial role in understanding the mechanisms of stereoselective catalysis and in predicting the properties of new chiral materials. youtube.com Collaboration between computational and experimental chemists can accelerate the discovery and development of new catalysts and materials.

Q & A

Q. What are the common synthetic routes for methyl (2R)-2,4-dimethylpentanoate, and how can reaction conditions be optimized for enantioselectivity?

this compound can be synthesized via stereoselective hydrogenation of β-keto esters. For example, a chiral catalyst system involving (S)-BINAP and ruthenium complexes enables enantioselective reduction of β-ketoesters under hydrogen gas (60 psi, 60°C). This method achieved 95% enantiomeric excess (ee) for analogous β-hydroxy esters . Optimization includes controlling reaction temperature, catalyst loading, and hydrogen pressure. Pre-treatment of solvents (e.g., freeze-pump-thaw cycles for degassing) minimizes side reactions .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral HPLC and polarimetry are standard for assessing enantiopurity. Absolute configuration is determined via X-ray crystallography (e.g., using (2R,3S)-configured analogues) or NMR spectroscopy with chiral shift reagents. For example, in related studies, and NMR data were cross-validated with density functional theory (DFT) calculations to confirm stereochemistry .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) is widely used. For high-purity requirements, preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) resolves enantiomers. Solvent removal under reduced pressure and recrystallization (e.g., in methanol) further enhance purity .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Use gloves , goggles , and fume hoods to avoid skin/eye contact and inhalation.

- Store in airtight containers away from ignition sources (flammable intermediates like ketones are common in synthesis) .

- Dispose of waste via professional chemical treatment services to comply with environmental regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of catalysts for asymmetric synthesis of this compound?

Density Functional Theory (DFT) predicts transition-state geometries and identifies catalyst-substrate interactions. For example, studies on Ru-(S)-BINAP complexes reveal how steric and electronic effects in the catalyst’s coordination sphere influence enantioselectivity. These insights enable rational modifications to improve ee values .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR signals) during structural elucidation?

Q. How are kinetic and thermodynamic factors balanced in multi-step syntheses involving this compound?

- Reaction monitoring (e.g., TLC, in-situ IR) identifies rate-limiting steps.

- Protecting groups (e.g., tert-butyldimethylsilyl ethers) stabilize intermediates during oxidation or reduction steps, as demonstrated in epothilone derivative syntheses .

- Temperature gradients and solvent polarity adjustments shift equilibrium toward desired products .

Q. What advanced analytical techniques characterize trace impurities in this compound batches?

- High-resolution mass spectrometry (HRMS) detects low-abundance byproducts (e.g., diastereomers or oxidation artifacts).

- Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns quantifies enantiomeric impurities.

- X-ray photoelectron spectroscopy (XPS) identifies surface contaminants in solid samples .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The 2R-methyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Electron-donating methyl groups at C4 stabilize the carbonyl via hyperconjugation, reducing electrophilicity. Reactivity can be tuned by modifying solvent polarity (e.g., DMF for polar aprotic conditions) or using activating agents (e.g., DCC) .

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how are they addressed?

- Catalyst recyclability : Immobilize chiral catalysts on silica or polymer supports to reduce costs.

- Mass transfer limitations : Use high-pressure reactors or flow chemistry to enhance hydrogen diffusion in hydrogenation steps .

- Byproduct formation : Optimize stoichiometry and employ continuous distillation for in-situ removal of volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.